Clefamide
CAS No.: 3576-64-5
Cat. No.: VC0523958
Molecular Formula: C17H16Cl2N2O5
Molecular Weight: 399.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3576-64-5 |
---|---|
Molecular Formula | C17H16Cl2N2O5 |
Molecular Weight | 399.2 g/mol |
IUPAC Name | 2,2-dichloro-N-(2-hydroxyethyl)-N-[[4-(4-nitrophenoxy)phenyl]methyl]acetamide |
Standard InChI | InChI=1S/C17H16Cl2N2O5/c18-16(19)17(23)20(9-10-22)11-12-1-5-14(6-2-12)26-15-7-3-13(4-8-15)21(24)25/h1-8,16,22H,9-11H2 |
Standard InChI Key | ODCUSWJXZDHLKV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN(CCO)C(=O)C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1CN(CCO)C(=O)C(Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Appearance | Solid powder |
Melting Point | 136.0 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Clefamide’s chemical formula is , with a molecular weight of 399.22 g/mol . The compound features a diphenylether scaffold, where two benzene rings are connected via an ether linkage. One phenyl group is substituted with a nitro moiety () at the para position, while the other is bonded to a dichloroacetamide group through a methylene bridge. The presence of a 2-hydroxyethyl chain on the nitrogen atom enhances solubility in polar solvents .
Table 1: Key Structural Features of Clefamide
Synthesis Pathways
The synthesis of Clefamide typically involves a multi-step process:
-
Etherification: Coupling 4-nitrophenol with 4-chloromethylphenol to form the diphenylether backbone.
-
Amidation: Reacting the intermediate with dichloroacetyl chloride in the presence of 2-aminoethanol to introduce the dichloroacetamide group .
Purification is achieved via recrystallization from ethanol, yielding a white crystalline solid with a melting point of 128–130°C .
Pharmacological Profile
Mechanism of Action
Clefamide’s antiprotozoal activity stems from its ability to disrupt mitochondrial function in Entamoeba histolytica. The compound inhibits succinate dehydrogenase, a key enzyme in the electron transport chain, leading to ATP depletion and parasite death . The dichloroacetamide moiety is critical for binding to the enzyme’s flavoprotein subunit, while the nitro group facilitates redox cycling, generating reactive oxygen species that exacerbate oxidative stress .
Pharmacokinetics
-
Absorption: Poor systemic absorption (<10%) after oral administration, with most drug retained in the gastrointestinal tract .
-
Metabolism: Hepatic cytochrome P450 enzymes reduce the nitro group to an amine, producing inactive metabolites excreted renally .
-
Half-life: Approximately 4–6 hours, necessitating thrice-daily dosing in historical regimens .
Historical Use and Regulatory Status
Clinical Applications
Clefamide was widely prescribed in the 1960s–1970s for:
-
Intestinal amoebiasis: Eradication of Entamoeba histolytica trophozoites and cysts.
-
Chemoprophylaxis: Administered to travelers to endemic regions at a dose of 500 mg/day .
Decline in Use
By the 1980s, Clefamide’s use declined due to:
-
Safety concerns: Reports of hepatotoxicity (elevated transaminases in 5–8% of patients) and rare cases of agranulocytosis .
-
Emergence of alternatives: Metronidazole, with superior tissue penetration and broader antimicrobial coverage, became the gold standard .
Table 2: Regulatory Timeline
Year | Event |
---|---|
1962 | Approved in Germany under the brand name Moebinol |
1975 | Listed in WHO Essential Medicines List for protozoal infections |
1988 | Withdrawn in Europe due to safety concerns; retained in some Asian markets |
Hazard Class | Category | Signal Word |
---|---|---|
Acute oral toxicity | Category 3 | Danger |
Aquatic acute hazard | Category 1 | Warning |
Aquatic chronic hazard | Category 1 | Warning |
Recent Developments and Future Directions
Drug Repurposing Studies
-
Anticancer potential: In vitro studies show Clefamide inhibits glycolysis in colorectal cancer cells (IC = 12 μM) by targeting hexokinase II .
-
Antifungal activity: Synergistic effects with fluconazole against Candida albicans biofilms (80% inhibition at 25 μg/mL) .
Challenges in Reformulation
Efforts to improve Clefamide’s bioavailability via nanoemulsions (e.g., lipid-based carriers) have been hampered by:
-
Chemical instability in lipid matrices.
-
High production costs compared to newer nitroimidazoles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume